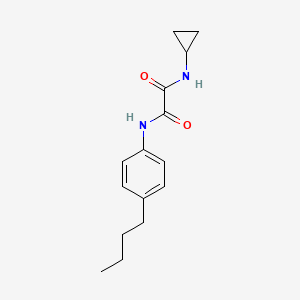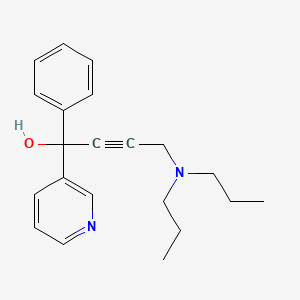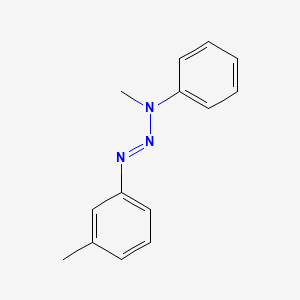
N-(4-butylphenyl)-N'-cyclopropylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butylphenyl)-N'-cyclopropylethanediamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel expressed in sensory neurons and is involved in the perception of pain, heat, and inflammation. BCTC has been extensively studied for its potential use in the treatment of pain and inflammatory disorders.
作用機序
N-(4-butylphenyl)-N'-cyclopropylethanediamide binds to the pore region of TRPV1 and blocks the influx of cations, thereby inhibiting its activation. TRPV1 is activated by various stimuli such as heat, capsaicin, and acidic pH. Activation of TRPV1 leads to the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP), which are involved in pain and inflammation. By blocking TRPV1 activation, N-(4-butylphenyl)-N'-cyclopropylethanediamide can reduce the release of these neuropeptides and alleviate pain and inflammation.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-N'-cyclopropylethanediamide has been shown to reduce pain and inflammation in various animal models of disease. It has been shown to be effective in reducing pain in models of neuropathic pain, inflammatory pain, and visceral pain. N-(4-butylphenyl)-N'-cyclopropylethanediamide has also been shown to reduce inflammation in models of arthritis and colitis. The exact mechanism by which N-(4-butylphenyl)-N'-cyclopropylethanediamide exerts its effects is not fully understood, but it is believed to be due to its inhibition of TRPV1.
実験室実験の利点と制限
One advantage of using N-(4-butylphenyl)-N'-cyclopropylethanediamide in lab experiments is its potency and selectivity for TRPV1. N-(4-butylphenyl)-N'-cyclopropylethanediamide has been shown to be more potent and selective than other TRPV1 antagonists such as capsazepine and ruthenium red. This makes N-(4-butylphenyl)-N'-cyclopropylethanediamide a useful tool for studying the role of TRPV1 in pain and inflammation. One limitation of using N-(4-butylphenyl)-N'-cyclopropylethanediamide is its potential off-target effects. While N-(4-butylphenyl)-N'-cyclopropylethanediamide is selective for TRPV1, it may also interact with other ion channels or receptors, leading to unintended effects.
将来の方向性
There are several future directions for the study of N-(4-butylphenyl)-N'-cyclopropylethanediamide and its potential use in the treatment of pain and inflammatory disorders. One direction is the development of more potent and selective TRPV1 antagonists. Another direction is the study of the long-term effects of TRPV1 inhibition, as chronic inhibition of TRPV1 may have unintended consequences. Additionally, the use of N-(4-butylphenyl)-N'-cyclopropylethanediamide in combination with other therapies may be explored to enhance its efficacy and reduce potential side effects. Finally, the development of novel drug delivery systems for N-(4-butylphenyl)-N'-cyclopropylethanediamide may improve its bioavailability and therapeutic potential.
合成法
N-(4-butylphenyl)-N'-cyclopropylethanediamide can be synthesized using a multi-step process starting from 4-butylbenzaldehyde and cyclopropylamine. The synthesis involves the formation of an imine intermediate followed by reduction and cyclization to form the final product. The purity of N-(4-butylphenyl)-N'-cyclopropylethanediamide can be determined using various analytical techniques such as HPLC and NMR.
科学的研究の応用
N-(4-butylphenyl)-N'-cyclopropylethanediamide has been used in various scientific research applications to study the role of TRPV1 in pain and inflammation. It has been shown to block TRPV1-mediated responses in vitro and in vivo, indicating its potential use as a therapeutic agent. N-(4-butylphenyl)-N'-cyclopropylethanediamide has also been used to study the physiological and biochemical effects of TRPV1 activation and inhibition.
特性
IUPAC Name |
N'-(4-butylphenyl)-N-cyclopropyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-3-4-11-5-7-12(8-6-11)16-14(18)15(19)17-13-9-10-13/h5-8,13H,2-4,9-10H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGGUMJJXVUBGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-5-[(5-{2-[(bicyclo[2.2.1]hept-1-ylcarbonyl)oxy]ethyl}-4-methyl-1,3-thiazol-3-ium-3-yl)methyl]-2-methylpyrimidin-1-ium dichloride](/img/structure/B5134131.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5134139.png)
![3-{3-(4-fluorophenyl)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B5134142.png)
![2-bromo-6-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5134144.png)




![2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5134193.png)
![1-{[4-(1-adamantyl)phenoxy]acetyl}-4-ethylpiperazine hydrochloride](/img/structure/B5134199.png)
![2-benzyl-N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5134202.png)
![ethyl 2-({[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5134208.png)
![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5134215.png)